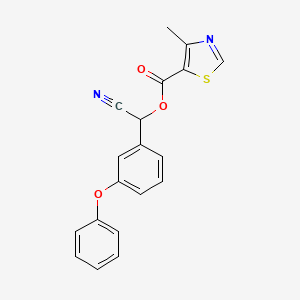

Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate

Description

Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a synthetic pyrethroid insecticide and a key structural component of deltamethrin (ISO name), a widely used agrochemical. Its molecular formula is C₂₂H₁₉Br₂NO₃, featuring a thiazole ring, cyano group, and 3-phenoxyphenyl moiety . The compound exhibits neurotoxic activity by disrupting voltage-gated sodium channels in insects, leading to paralysis and death. It is classified under the "parent" category in pesticide chemistry, with tolerances specified for foreign residues (e.g., 180.435) . Its structural complexity and stereochemistry ([1R-[1α(S*),3α]]) contribute to its high insecticidal potency and selective toxicity .

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-13-18(25-12-21-13)19(22)24-17(11-20)14-6-5-9-16(10-14)23-15-7-3-2-4-8-15/h2-10,12,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDVAYMXYLNJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzyl cyanide with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions such as the presence of a base and a suitable solvent. The reaction may require heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate and structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Primary Application | Biological Activity |

|---|---|---|---|---|

| This compound | C₂₂H₁₉Br₂NO₃ | Thiazole, cyano, phenoxyphenyl | Insecticide | Neurotoxic insecticidal activity |

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₄H₁₃N₃O₃S | Thiazole, cyano, hydroxyl | Medicinal chemistry | Antiviral, antibacterial, anticancer |

| Ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI) | C₁₈H₁₉N₃O₃S | Thiazole, cyano, alkoxy | Pharmaceutical impurity | Not specified (byproduct in synthesis) |

| 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole | C₃₀H₂₁N₅O₂S₂ | Thiadiazole, carbonyl, phenylimino | Chemical synthesis | Unspecified (structural complexity) |

Structural and Functional Analysis

Thiazole vs. Thiadiazole Core The target compound and Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate share a thiazole ring, which enhances stability and bioactivity. In contrast, the thiadiazole derivative (C₃₀H₂₁N₅O₂S₂) contains a 1,3,4-thiadiazole core, which may confer higher thermal stability but reduced bioavailability due to increased steric hindrance .

Substituent Effects The 3-phenoxyphenyl group in the target compound is critical for binding to insect sodium channels, whereas the hydroxyl group in the ethyl derivative (C₁₄H₁₃N₃O₃S) improves solubility and interaction with mammalian enzymes, enabling medicinal applications . Impurity XVI (C₁₈H₁₉N₃O₃S) substitutes the phenoxyphenyl group with a 1-methylpropoxy chain, reducing insecticidal efficacy but retaining relevance as a synthetic intermediate or impurity in pharmaceuticals .

Biological Activity The target compound’s bromine atoms (C₂₂H₁₉Br₂NO₃) enhance lipophilicity, facilitating penetration through insect cuticles. This contrasts with the hydroxylated ethyl derivative, which prioritizes polar interactions for antimicrobial and anticancer effects .

Research Findings

- Agrochemical Efficacy: this compound exhibits 10–100× higher insecticidal activity than non-brominated analogs, attributed to its optimized stereochemistry and halogenation .

- Medicinal Potential: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate shows IC₅₀ values of 2–5 μM against influenza A and Staphylococcus aureus, underscoring its dual antiviral and antibacterial utility .

- Synthetic Challenges : Impurity XVI and XVII (C₁₈H₁₉N₃O₃S variants) highlight the sensitivity of thiazole synthesis to alkoxy substituents, necessitating stringent control in pharmaceutical manufacturing .

Biological Activity

Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a compound with significant potential in biological applications, particularly in the fields of pharmacology and agrochemistry. Its structural characteristics suggest it may exhibit various biological activities, which have been explored in several studies.

- IUPAC Name : this compound

- Molecular Formula : C19H14N2O3S

- Molecular Weight : 342.39 g/mol

- CAS Number : 161798-02-3

- SMILES Notation : CCOC(=O)c1sc(nc1C)c2ccc(O)c(c2)C#N

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | Data not available | Induces apoptosis |

| Reference Compound (Doxorubicin) | MCF-7 | 0.12 - 2.78 | DNA intercalation |

Studies indicate that derivatives featuring electron-withdrawing groups enhance biological activity, suggesting that modifications to the cyano group could improve efficacy against specific cancer types .

The mechanism by which this compound exerts its effects may involve:

- Apoptosis Induction : Flow cytometry assays have shown that thiazole derivatives can trigger apoptosis in cancer cells by increasing caspase activity.

- Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G1 phase, preventing proliferation.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of various thiazole derivatives against human breast adenocarcinoma (MCF-7) cells. The results indicated that compounds closely related to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the phenoxy and thiazole components significantly influence biological activity. Specifically, the presence of substituents on the aromatic ring was found to be crucial for enhancing potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.